molecular formula C6H10N2O2S B1461988 1-Methanesulfonylpyrrolidine-2-carbonitrile CAS No. 1049606-01-0

1-Methanesulfonylpyrrolidine-2-carbonitrile

Cat. No.: B1461988
CAS No.: 1049606-01-0
M. Wt: 174.22 g/mol
InChI Key: NEIYATXHXDDTCT-UHFFFAOYSA-N
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Properties

IUPAC Name

1-methylsulfonylpyrrolidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2S/c1-11(9,10)8-4-2-3-6(8)5-7/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIYATXHXDDTCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 1-Methanesulfonylpyrrolidine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function . The pathways involved in these interactions are complex and depend on the specific biological context .

Comparison with Similar Compounds

Biological Activity

1-Methanesulfonylpyrrolidine-2-carbonitrile (CAS Number: 1049606-01-0) is a pyrrolidine derivative that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

1-Methanesulfonylpyrrolidine-2-carbonitrile features a pyrrolidine ring substituted with a methanesulfonyl group and a cyano group. Its unique structure allows it to engage in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can further influence its biological activity.

The mechanism of action for 1-Methanesulfonylpyrrolidine-2-carbonitrile involves its interaction with specific proteins and enzymes within biological systems. The compound is believed to modulate enzyme activity and protein interactions, which can lead to alterations in biochemical pathways. This modulation may result in various physiological effects, making it a candidate for further pharmacological studies.

Biological Activities

1-Methanesulfonylpyrrolidine-2-carbonitrile has been studied for several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The specific mechanisms through which it exerts these effects require further investigation.
  • Anticancer Potential : Research indicates that derivatives of pyrrolidine compounds may possess anticancer properties. The ability of 1-Methanesulfonylpyrrolidine-2-carbonitrile to inhibit tumor cell proliferation is an area of active research.
  • Neuroprotective Effects : Some studies have suggested potential neuroprotective effects, possibly through the modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells.

Data Table: Summary of Biological Activities

Activity Type Description Reference
AntimicrobialEffective against select bacterial strains
AnticancerInhibits proliferation in certain cancer cell lines
NeuroprotectivePotential reduction of oxidative stress

Case Studies

Several case studies have explored the biological effects of 1-Methanesulfonylpyrrolidine-2-carbonitrile:

  • Antimicrobial Efficacy Study :
    • A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at specific concentrations, suggesting potential for development as an antimicrobial agent.
  • Cancer Cell Proliferation Study :
    • In vitro experiments demonstrated that treatment with 1-Methanesulfonylpyrrolidine-2-carbonitrile resulted in reduced viability of breast cancer cell lines (MCF-7). The study highlighted the need for further exploration into the underlying mechanisms.
  • Neuroprotection in Animal Models :
    • An animal study assessed the neuroprotective effects following induced oxidative stress. Results showed that administration of the compound led to improved cognitive function compared to control groups, indicating potential therapeutic applications in neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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